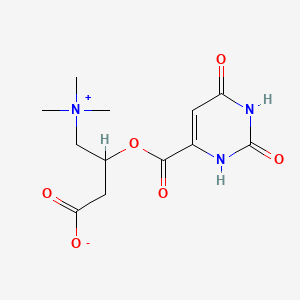

L-Carnitine orotate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carnitine orotate is a compound formed by the combination of carnitine and orotic acid. Carnitine is a naturally occurring nutrient that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production . Orotic acid is a key intermediate in the biosynthesis of pyrimidines, which are essential components of nucleic acids . The combination of these two molecules results in a compound with potential therapeutic benefits, particularly in the context of liver health and metabolic disorders .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of carnitine orotate typically involves the reaction of orotic acid with ammonium to form ammonium orotate, which is then reacted with L-carnitine . The reaction conditions often include the use of methanol as a solvent and controlled temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for carnitine orotate may involve the use of novel orotate intermediates and tertiary amines to enhance the solubility and yield of the final product . These methods are designed to optimize the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Carnitine orotate can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carnitine derivatives with altered functional groups, while reduction may yield more reduced forms of the compound .

科学研究应用

Pharmacological Properties

L-Carnitine orotate exhibits various pharmacological properties that make it a candidate for treating several conditions:

- Metabolic Enhancement : It is known to enhance mitochondrial function, which is crucial for energy production in cells. This property is particularly beneficial in conditions characterized by metabolic dysfunction, such as obesity and diabetes.

- Antioxidant Effects : The compound has shown potential as an antioxidant, which can mitigate oxidative stress—a contributing factor in many chronic diseases.

- Liver Protection : Research indicates that this compound may protect against liver damage and improve liver function, particularly in patients with nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome.

2.1. Liver Disease Management

A study conducted across eight hospitals in Korea evaluated the effects of this compound on patients with NAFLD and diabetes. The randomized controlled trial involved 78 participants who received either the carnitine-orotate complex (2,472 mg daily) or a placebo for 12 weeks. The primary outcome was the normalization of alanine aminotransferase (ALT) levels, a key indicator of liver function.

| Outcome Measure | Treatment Group (n=39) | Placebo Group (n=39) |

|---|---|---|

| Change in ALT | Significant decrease | No significant change |

| Hepatic Steatosis | Improved (CT imaging) | No improvement |

The study concluded that this compound significantly improved liver enzyme levels and reduced hepatic steatosis compared to the placebo group .

2.2. Cardiovascular Health

Another significant application of this compound is its role in cardiovascular health. A nationwide study found that prolonged use of the carnitine-orotate complex was associated with lower mortality rates among individuals with metabolic risk factors, including those with type 2 diabetes. Participants who used the complex for at least 180 days showed a hazard ratio of 0.43 for mortality compared to those with shorter usage durations .

3.1. Long-Term Use and Mortality Reduction

In a large cohort study involving over 13,000 subjects, those using this compound for longer periods exhibited significantly reduced mortality rates compared to shorter usage periods. The study highlighted that individuals with metabolic syndrome benefited most from prolonged treatment .

3.2. Improvement in Liver Function Tests

A clinical trial assessing the impact of this compound on liver enzyme levels demonstrated significant improvements in ALT and aspartate aminotransferase (AST) levels among chronic liver disease patients after 12 weeks of treatment .

作用机制

Carnitine orotate primarily targets the mitochondria in cells, where it facilitates the transport of long-chain fatty acids across the mitochondrial membrane. This process is critical for beta-oxidation and energy production. Additionally, carnitine orotate has shown hepatoprotective effects, likely due to its ability to enhance fatty acid metabolism and reduce oxidative stress in liver cells.

相似化合物的比较

L-Carnitine: A naturally occurring form of carnitine involved in fatty acid metabolism.

Propionyl L-Carnitine: A derivative of carnitine with additional benefits for cardiovascular health.

Acetyl-L-Carnitine: Another derivative known for its neuroprotective properties.

Uniqueness of L-Carnitine orotate: Carnitine orotate stands out due to its combined benefits of carnitine and orotic acid. This unique combination enhances its therapeutic potential, particularly in the context of liver health and metabolic disorders . The presence of orotic acid may also contribute to its ability to support nucleic acid synthesis and cellular repair processes .

生物活性

L-Carnitine orotate is a compound that combines L-carnitine, a naturally occurring amino acid derivative, with orotic acid. This combination enhances the bioavailability and efficacy of L-carnitine, particularly in metabolic and cardiovascular health. The biological activity of this compound is primarily related to its role in fatty acid metabolism, energy production, and potential therapeutic applications in various health conditions.

Fatty Acid Transport and Oxidation

L-Carnitine plays a crucial role in the transport of long-chain fatty acids (LCFAs) into the mitochondria for β-oxidation. The process involves several key steps:

- Formation of Acylcarnitine : LCFAs are first activated to acyl-CoA in the cytoplasm.

- Transport into Mitochondria : Acyl-CoA is then converted to acylcarnitine by carnitine palmitoyl transferase I (CPT I) on the outer mitochondrial membrane.

- Entry into Mitochondrial Matrix : Acylcarnitine is transported across the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT).

- Reconversion to Acyl-CoA : Inside the mitochondria, carnitine palmitoyl transferase II (CPT II) converts acylcarnitine back to acyl-CoA for subsequent oxidation .

This mechanism is vital for energy production, especially during periods of fasting or intense exercise when fatty acids serve as significant energy sources.

Biological Activities

Energy Production and Metabolic Effects

This compound enhances mitochondrial function and energy production by:

- Increasing mitochondrial oxidation rates.

- Reducing oxidative stress and inflammation in cardiac tissues.

- Improving lipid profiles by promoting fat oxidation and glycogen sparing during exercise .

Studies have shown that supplementation with this compound can lead to significant improvements in various metabolic parameters, including:

- Insulin Sensitivity : It has been demonstrated that this compound can ameliorate insulin resistance, particularly in models of obesity and diabetes .

- Hepatic Steatosis : Research indicates that it can reduce liver fat accumulation by regulating carnitine acetyltransferase pathways, thus improving liver function .

Clinical Studies

Several clinical studies have investigated the effects of this compound on health outcomes:

- Mortality Improvement Study : A nationwide cohort study found that prolonged use of carnitine-orotate complex was associated with improved mortality rates compared to shorter usage periods .

- Insulin Resistance and Steatosis : In a controlled study involving high-fat diet-fed mice, this compound significantly improved insulin resistance and reduced hepatic steatosis through its metabolic effects .

- Cardiovascular Health : A meta-analysis indicated that L-carnitine supplementation could improve cardiovascular health by enhancing energy metabolism in cardiac tissues, potentially reducing risks associated with heart disease .

Summary of Findings

The following table summarizes the key findings from various studies on the biological activity of this compound:

属性

CAS 编号 |

32543-38-7 |

|---|---|

分子式 |

C12H19N3O7 |

分子量 |

317.30 g/mol |

IUPAC 名称 |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11) |

InChI 键 |

MBULCFMSBDQQQT-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |

规范 SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-] |

同义词 |

3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate; _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate; 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。